In Vitro CYP2A6 Inhibition Potency
CYP2A6-IN-2 (compound 5) inhibits the CYP2A6 enzyme with an IC50 value of 0.1 μM [1]. This represents a significant improvement in potency over commonly used inhibitors such as tranylcypromine and methoxsalen.
| Evidence Dimension | Inhibition of CYP2A6 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 0.1 μM |
| Comparator Or Baseline | Tranylcypromine IC50 = 0.42 μM [2]; Methoxsalen IC50 = 1.27 μM [3] |
| Quantified Difference | 4.2-fold more potent than tranylcypromine; 12.7-fold more potent than methoxsalen |
| Conditions | In vitro enzyme inhibition assays using human liver microsomes or recombinant CYP2A6 |
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of off-target effects and solubility issues in complex biological assays, thereby improving data quality.
- [1] Rahnasto MK, Raunio HA, et al. Identification of novel CYP2A6 inhibitors by virtual screening. Bioorganic & Medicinal Chemistry. 2011;19(23):7186-7193. PMID: 22019468. View Source
- [2] Taavitsainen P, Juvonen R, Pelkonen O. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene. Drug Metabolism and Disposition. 2001;29(3):217-222. PMID: 11181495. View Source
- [3] Niwa T, et al. Synthetic Models Related to Methoxalen – CYP2A6 Interactions. Dimethoxybenzofuran Derivatives as Potent and Selective Inhibitors of CYP2A6. Chemical and Pharmaceutical Bulletin. 2009;57(10):1117-1120. View Source
